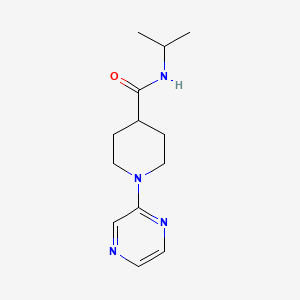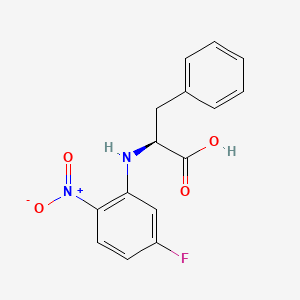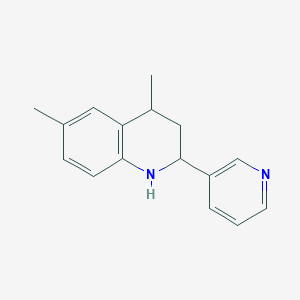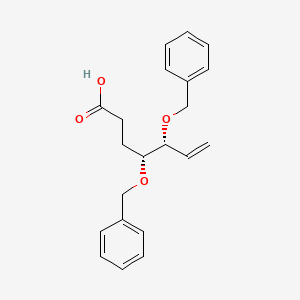![molecular formula C49H44O7 B12580526 (3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol CAS No. 496839-73-7](/img/structure/B12580526.png)
(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol is a complex organic compound characterized by its multiple benzyloxy groups attached to a central phenylmethanol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol typically involves multi-step organic reactions. One common method includes the protection of phenolic groups followed by the introduction of benzyloxy groups through nucleophilic substitution reactions. The final step often involves the deprotection of the phenolic groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which (3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Bis(trifluoromethyl)phenyl)methanol
- (3,5-Bis(benzyloxy)phenyl)methanol
Uniqueness
(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol is unique due to its multiple benzyloxy groups, which confer distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential benefits in research and industry.
Properties
CAS No. |
496839-73-7 |
|---|---|
Molecular Formula |
C49H44O7 |
Molecular Weight |
744.9 g/mol |
IUPAC Name |
[3,5-bis[[2,4-bis(phenylmethoxy)phenyl]methoxy]phenyl]methanol |
InChI |
InChI=1S/C49H44O7/c50-30-41-25-46(53-35-42-21-23-44(51-31-37-13-5-1-6-14-37)28-48(42)55-33-39-17-9-3-10-18-39)27-47(26-41)54-36-43-22-24-45(52-32-38-15-7-2-8-16-38)29-49(43)56-34-40-19-11-4-12-20-40/h1-29,50H,30-36H2 |
InChI Key |
XNOIQLOMKMUUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)COC3=CC(=CC(=C3)CO)OCC4=C(C=C(C=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)

![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)


![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)
![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)

![L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]-](/img/structure/B12580495.png)

![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide](/img/structure/B12580499.png)
![(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]](/img/structure/B12580504.png)
![2,2,2-trifluoro-N-[[(2S)-piperidin-2-yl]methyl]acetamide](/img/structure/B12580511.png)
